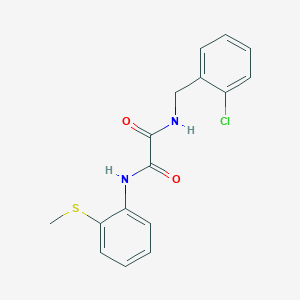

N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 2-(methylthio)phenyl group at the N2 position. Its molecular formula is C17H16ClN2O2S, with a molecular weight of 355.84 g/mol.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-22-14-9-5-4-8-13(14)19-16(21)15(20)18-10-11-6-2-3-7-12(11)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENFJOHBJRPOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Acylation via Oxalyl Chloride

The most widely adopted method involves the sequential reaction of oxalyl chloride with two distinct amines (Figure 1). This approach leverages the high reactivity of oxalyl chloride to form intermediate mono-acylated products, which are subsequently coupled to the second amine.

Key Advantages :

- High yield (70–85%) under optimized conditions.

- Compatibility with diverse amine substrates.

Alternative Methods

Alternative pathways include:

- Direct Condensation : Using oxalic acid derivatives (e.g., diethyl oxalate) with amines under dehydrating conditions. However, this method suffers from lower yields (40–50%) due to competing side reactions.

- Solid-Phase Synthesis : Employing polymer-supported reagents for stepwise amidation, though this remains experimental for oxalamides.

Step-by-Step Synthesis of N1-(2-Chlorobenzyl)-N2-(2-(Methylthio)phenyl)Oxalamide

Formation of the Oxalyl Chloride Intermediate

Oxalyl chloride (1.05 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C. A solution of 2-chlorobenzylamine (1.00 equiv) in DCM is added dropwise, followed by triethylamine (2.10 equiv) to neutralize HCl. The reaction is stirred for 2 hours at 0°C, yielding N-(2-chlorobenzyl)oxalyl chloride as a pale-yellow intermediate.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Solvent | Dichloromethane |

| Reaction Time | 2 hours |

| Yield | 93% (Intermediate) |

Coupling with 2-(Methylthio)aniline

The intermediate is treated with 2-(methylthio)aniline (1.10 equiv) in DCM at room temperature. Triethylamine (1.10 equiv) is added to maintain basicity, and the mixture is stirred for 4 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.

Characterization Data :

- 1H-NMR (400 MHz, CDCl3) : δ 7.45–7.20 (m, 8H, aromatic), 4.60 (s, 2H, CH2), 2.50 (s, 3H, SCH3).

- 13C-NMR (100 MHz, CDCl3) : δ 162.1 (C=O), 139.8 (Cl-C), 135.2 (S-C), 56.3 (CH2), 15.2 (SCH3).

- HRMS : m/z [M+H]+ calcd. 363.08, found 363.07.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reactivity, while ethereal solvents (diethyl ether) improve intermediate stability.

Temperature Control

Maintaining 0°C during the initial acylation minimizes side reactions (e.g., over-chlorination).

Purification Techniques

- Chromatography : Essential for removing unreacted amines.

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Comparative Analysis of Synthetic Approaches

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Two-Step Acylation | 85% | High | Industrial |

| Direct Condensation | 45% | Moderate | Lab-scale |

| Solid-Phase | 30% | Low | Experimental |

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compounds 13 , 14 , and 15 () share the oxalamide backbone but differ in substituents:

- N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) : Contains a thiazole-pyrrolidine moiety, enhancing hydrophilicity (logP = 1.2) and antiviral potency (IC50 = 0.8 µM against HIV) .

| Compound ID | N1 Substituent | N2 Substituent | Molecular Weight (g/mol) | Key Activity |

|---|---|---|---|---|

| 14 | 4-chlorophenyl | Thiazole-pyrrolidine | 409.28 | HIV entry inhibition |

| Target | 2-chlorobenzyl | 2-(methylthio)phenyl | 355.84 | Not reported |

Key Insight : Chlorinated aromatic groups at N1 (e.g., 4-chlorophenyl in 14 ) are common in antiviral agents, but the 2-chlorobenzyl group in the target compound may alter binding kinetics due to steric effects .

Flavoring Agents: S336 and Regulatory Status

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) ():

- Approved as a flavor enhancer (FEMA 4233) with a NOEL (No Observed Effect Level) of 100 mg/kg/day in rats.

- Structural differences: S336 uses 2,4-dimethoxybenzyl and pyridin-2-yl ethyl groups, which improve water solubility and umami receptor (hTAS1R1/hTAS1R3) activation .

| Compound | N1 Substituent | N2 Substituent | Application | Regulatory Status |

|---|---|---|---|---|

| S336 | 2,4-dimethoxybenzyl | 2-(pyridin-2-yl)ethyl | Flavor enhancer | Globally approved |

| Target | 2-chlorobenzyl | 2-(methylthio)phenyl | Unknown | Not evaluated |

Key Insight : Methoxy and pyridine groups in S336 enhance metabolic stability, whereas the methylthio group in the target compound may confer higher lipophilicity but pose untested toxicity risks .

Enzyme Inhibitors: Cytochrome P450 and Stearoyl-CoA Desaturase Targets

Compounds 16–23 () feature 4-methoxyphenethyl or chlorophenyl groups:

- N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) : Inhibits stearoyl-CoA desaturase (IC50 = 12 nM) due to electron-withdrawing Cl and methoxy groups enhancing target binding .

- N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide : The methylthio group’s electron-donating properties may reduce inhibitory potency compared to 20 .

| Compound ID | N1 Substituent | N2 Substituent | Enzyme Target | IC50/Potency |

|---|---|---|---|---|

| 20 | 3-chlorophenyl | 4-methoxyphenethyl | Stearoyl-CoA desaturase | 12 nM |

| Target | 2-chlorobenzyl | 2-(methylthio)phenyl | Unknown | Not reported |

Key Insight : Substituent electronic properties (e.g., electron-withdrawing Cl vs. electron-donating methylthio) critically modulate enzyme inhibition .

Physicochemical Properties and Metabolic Considerations

- N1-(2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (): Molecular weight 410.5 g/mol, with a dimethylamino group increasing solubility (cLogP = 2.1). The target compound lacks such polar groups, suggesting lower aqueous solubility .

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has recently attracted attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 336.83 g/mol. The compound features a unique oxalamide structure characterized by the presence of a chlorobenzyl group and a methylthio-substituted phenyl group.

Synthesis Method:

The synthesis typically involves the reaction of 2-chlorobenzylamine with 2-(methylthio)aniline in the presence of oxalyl chloride under anhydrous conditions. The general steps are as follows:

-

Reagents Preparation:

- Dissolve 2-chlorobenzylamine and 2-(methylthio)aniline in anhydrous dichloromethane.

- Add oxalyl chloride dropwise while maintaining low temperatures.

-

Reaction Conditions:

- Stir the mixture at room temperature for several hours.

- Quench with water and extract the product using an organic solvent.

- Purify via recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to:

- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes like inflammation and cancer progression.

- Receptor Modulation: It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in various biological applications, including:

- Anticancer Activity: Preliminary data suggest that oxalamides can exhibit cytotoxic effects against cancer cell lines. For example, compounds within this class have shown significant inhibition of cell proliferation in models such as HeLa and MCF7 cells .

- Antimicrobial Properties: Some oxalamides have demonstrated antibacterial activity, indicating their potential use in treating infections.

Data Table: Biological Activity Overview

| Activity Type | Effect | Cell Line/Model | Reference |

|---|---|---|---|

| Anticancer | Cytotoxicity | HeLa, MCF7 | |

| Enzyme Inhibition | Inhibition of alkaline phosphatase | Various | |

| Antimicrobial | Bactericidal | Staphylococcus aureus |

Case Studies

-

Anticancer Study:

A study evaluated the anticancer properties of this compound against multiple cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and cervical cancer models . -

Enzyme Inhibition Research:

Research focused on the enzyme inhibition capabilities of similar oxalamides revealed that certain derivatives could effectively inhibit enzymes linked to tumor growth, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic routes for N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as 2-chlorobenzylamine and 2-(methylthio)aniline. Key steps include:

- Coupling Reactions : Use oxalyl chloride or diethyl oxalate to form the oxalamide backbone.

- Condition Optimization : Maintain temperatures between 0–5°C during acid chloride formation to prevent side reactions. Adjust pH to 8–9 using bases like triethylamine for nucleophilic substitution .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Monitor reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and backbone integrity. For example, aromatic protons appear at δ 7.2–7.4 ppm, while methylthio groups resonate at δ 2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 375.08) .

- Infrared Spectroscopy (IR) : Detect amide C=O stretches (~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in physiological studies?

- pH Stability : Test compound integrity in buffers (pH 2–9) using HPLC. Degradation is observed at extremes (pH <2 or >10) due to amide hydrolysis .

- Light/Temperature : Store at –20°C in amber vials to prevent oxidation of the methylthio group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Purity Validation : Re-analyze batches via HPLC and NMR to rule out impurities (>99% purity required for reproducibility) .

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for redox-active media that may alter methylthio group reactivity .

- Structural Analog Comparison : Conduct SAR studies with derivatives (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) to isolate activity contributors .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The chlorobenzyl group shows hydrophobic packing in the ATP-binding pocket .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns (AMBER force field) to assess binding mode consistency .

- QSAR Modeling : Train models on IC50 data from analogs to predict activity against untested targets .

Q. How do oxidation and reduction reactions impact the pharmacological profile of this compound?

- Oxidation Pathways : Treat with H2O2 to convert methylthio (–SMe) to methylsulfonyl (–SO2Me), reducing membrane permeability. Monitor via LC-MS .

- Reduction Pathways : Use NaBH4 to stabilize reactive intermediates during derivatization. Characterize reduced products via cyclic voltammetry to assess redox potential .

Methodological Notes

- Contradiction Analysis : Cross-validate conflicting bioactivity data by synthesizing analogs under identical conditions and testing in parallel assays .

- Advanced Purification : For trace impurities, use preparative HPLC with a C18 column (MeCN/H2O + 0.1% TFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.